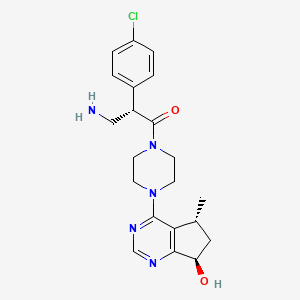

Ipatasertib-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ipatasertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and selective small molecule inhibitor of the protein kinase B (Akt) signaling pathway. As a crucial node in the PI3K/Akt/mTOR cascade, Akt is a key regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthesis and characterization of Ipatasertib, intended to support research and development efforts in oncology. The synthesis of Ipatasertib is a convergent process, relying on the strategic coupling of two key chiral intermediates: a trans-substituted cyclopentylpyrimidine core and a β2-amino acid derivative.

Ipatasertib: Key Characterization Data

A summary of the key physicochemical and pharmacological properties of Ipatasertib is provided below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₄H₃₂ClN₅O₂ | [1] |

| Molecular Weight | 458.0 g/mol | [1] |

| Appearance | Off-white to pale pink solid | [2] |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Purity | >98% (by HPLC) | [2] |

| NMR | Conforms to structure | |

| IC₅₀ Akt1 | 5 nM | |

| IC₅₀ Akt2 | 18 nM | |

| IC₅₀ Akt3 | 8 nM | |

| Mass Spectrum | Exact Mass: 457.2244530 Da |

Synthesis of Ipatasertib: A Convergent Approach

The manufacturing process for Ipatasertib is a convergent synthesis, which involves the separate synthesis of two complex chiral building blocks that are then coupled in the final steps. This strategy allows for greater efficiency and easier purification of intermediates. The two key intermediates are:

-

The Cyclopentylpyrimidine Core: A trans-substituted cyclopentylpyrimidine compound.

-

The β-Amino Acid Side Chain: A chiral α-aryl-β-amino acid derivative.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

Synthesis of the Cyclopentylpyrimidine Ketone Intermediate

The synthesis of the key cyclopentylpyrimidine ketone intermediate has been approached through various routes, with a notable method starting from (R)-(+)-pulegone. An alternative and more scalable approach involves the construction of a dihydroxypyrimidine followed by a Dieckmann cyclization to form the cyclopentane ring.

Asymmetric Reduction to the Cyclopentylpyrimidine Alcohol

A crucial step in the synthesis of the cyclopentylpyrimidine core is the highly diastereoselective enzymatic reduction of the ketone intermediate to the desired trans-alcohol. This is achieved using a ketoreductase (KRED) enzyme.

Synthesis of the β-Amino Acid Intermediate

The chiral β-amino acid side chain is synthesized via an asymmetric aminomethylation (Mannich) reaction. More recent, highly efficient methods also employ a ruthenium-catalyzed asymmetric hydrogenation of a vinylogous carbamic acid to produce the desired α-aryl-β-amino acid in high yield and enantioselectivity.

Final Coupling and Deprotection to Yield Ipatasertib

The final stage of the synthesis involves the coupling of the trans-substituted cyclopentylpyrimidine alcohol with the β-amino acid intermediate. This is followed by a deprotection step to yield the final Ipatasertib molecule, which is often isolated as a stable mono-hydrochloride salt.

Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of Ipatasertib and its intermediates. A typical HPLC method for purity analysis would involve a C18 column with a gradient elution system of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). Validation of the HPLC method should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of Ipatasertib and its synthetic intermediates. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the successful formation of the desired product and the absence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of Ipatasertib and its intermediates. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the chemical formula of the synthesized compound.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3). It exerts its anti-cancer effects by blocking the phosphorylation of downstream Akt substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

The activation of the PI3K/Akt pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2. Ipatasertib directly inhibits the kinase activity of Akt, thereby blocking these downstream effects.

References

Ipatasertib: An In-depth Technical Guide to a Pan-AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of numerous cellular processes, including cell survival, proliferation, metabolism, and growth.[3][4] The dysregulation of the PI3K/AKT pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[5]

This technical guide provides a comprehensive overview of Ipatasertib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. While the prompt specified "Ipatasertib-NH2," the widely researched and clinically evaluated compound is Ipatasertib. This guide will focus on the extensive data available for Ipatasertib.

Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor. It selectively binds to the kinase domain of AKT, occupying the ATP-binding pocket. This action prevents the phosphorylation of downstream AKT substrates, thereby blocking the propagation of signals that promote cell growth and survival. By inhibiting all three AKT isoforms, Ipatasertib demonstrates broad activity against cancers with a hyperactivated PI3K/AKT pathway, which can result from genetic alterations such as PTEN loss or PIK3CA mutations.

Quantitative Data Summary

The efficacy of Ipatasertib has been quantified in numerous preclinical studies. The following tables summarize key data regarding its potency and activity in various contexts.

Table 1: In Vitro Potency of Ipatasertib Against AKT Isoforms

| Parameter | Value (nmol/L) | Notes |

| IC₅₀ (AKT1) | 5 | ATP-competitive inhibition of the isolated enzyme. |

| IC₅₀ (AKT2) | 18 | ATP-competitive inhibition of the isolated enzyme. |

| IC₅₀ (AKT3) | 8 | ATP-competitive inhibition of the isolated enzyme. |

Table 2: Ipatasertib Activity in Cancer Cell Lines

| Cell Line Context | Mean IC₅₀ (µmol/L) | Notes |

| Cancer cell lines with PTEN loss or PIK3CA mutations | 4.8 ± 0.56 | Significantly more sensitive to Ipatasertib. |

| Cancer cell lines without known PTEN/PIK3CA alterations | 8.4 ± 0.48 | Less sensitive compared to lines with pathway alterations. |

| HCT116 WT (Colon Cancer) | 10.58 | Demonstrates activity in a wild-type p53 background. |

| HCT116 p53-/- (Colon Cancer) | 9.149 | Suggests p53 status has minimal impact on Ipatasertib efficacy. |

| ARK1 (Serous Endometrial Cancer, PTEN wild type) | 6.62 | Effective in PTEN wild type endometrial cancer cells. |

| SPEC-2 (Serous Endometrial Cancer, PTEN null) | 2.05 | Increased sensitivity in PTEN null endometrial cancer cells. |

Table 3: Pharmacokinetic Parameters of Ipatasertib

| Parameter | Value | Condition |

| Time to Maximal Concentration (t_max) | ~1 hour | Following a single 400 mg oral dose. |

| Effective Half-life (t₁/₂) | ~24-45 hours | |

| Metabolism | Extensively by CYP3A4 | Major active metabolite is M1 (G-037720). |

| Drug-Drug Interaction | Increased exposure with CYP3A inhibitors | Co-administration with palbociclib (a weak CYP3A inhibitor) increased Ipatasertib AUC by 68%. |

Signaling Pathway and Experimental Workflow Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of Ipatasertib: A Technical Guide to a Novel AKT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through genetic alterations such as mutations in PIK3CA or the loss of the tumor suppressor PTEN, is a frequent event in human cancers, leading to uncontrolled cell growth and therapeutic resistance.[1][2] As the central node of this pathway, the serine/threonine kinase AKT (also known as Protein Kinase B) has emerged as a highly attractive target for cancer therapy.[1][2]

Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). Discovered by Genentech in collaboration with Array Biopharma, Ipatasertib was developed through the screening and optimization of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine compounds. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical evaluation of Ipatasertib as a potential anti-cancer agent.

Mechanism of Action

Ipatasertib is an ATP-competitive inhibitor that selectively binds to the active, phosphorylated conformation of AKT (pAKT). In a typical signaling cascade, the binding of growth factors to Receptor Tyrosine Kinases (RTKs) activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by upstream kinases.

Activated AKT then proceeds to phosphorylate a host of downstream substrates, promoting cell survival and proliferation. Ipatasertib exerts its inhibitory effect by occupying the ATP-binding pocket within the kinase domain of active AKT, thereby preventing the phosphorylation of its downstream targets and effectively halting the signaling cascade. This targeted approach allows Ipatasertib to be particularly effective in tumors with a hyperactivated PI3K/AKT pathway.

References

The Structure-Activity Relationship of Ipatasertib-NH2: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Moiety and its Impact on AKT Kinase Inhibition

Ipatasertib (GDC-0068), a potent and selective ATP-competitive pan-inhibitor of the AKT kinase family, has been a focal point in the development of targeted cancer therapies. Its core structure, a 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, serves as a versatile platform for synthetic modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ipatasertib, with a particular focus on analogs incorporating a primary amine functionality (Ipatasertib-NH2), a common modification in medicinal chemistry to explore new interaction points and improve drug-like properties.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of Ipatasertib and its analogs against the three AKT isoforms (AKT1, AKT2, and AKT3) is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data, including half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), for Ipatasertib and a representative amine-containing analog.

Table 1: In Vitro Inhibitory Potency of Ipatasertib against AKT Isoforms

| Compound | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) |

| Ipatasertib (GDC-0068) | 5 | 18 | 8 |

Data sourced from cell-free kinase assays. A lower value indicates higher potency.

Table 2: Binding Affinity (Kd) of an this compound Analog

| Compound | Target | Kd (nM) |

| GDC-0068-NH2 Intermediate | AKT1 | High Affinity |

Kd determinations were performed in a competitive binding assay. While a specific numerical value is not publicly available, the data indicates a high-affinity interaction.

Core Structure and Amine Modification

The foundational structure of Ipatasertib is the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core. The term "this compound" refers to analogs where a primary amine group has been introduced, typically in the solvent-exposed region of the molecule when bound to the AKT kinase. This modification is strategically placed to explore potential new hydrogen bonding interactions or to serve as a handle for further chemical elaboration.

Caption: Core structure of Ipatasertib and the position of the -NH2 modification.

The PI3K/AKT/mTOR Signaling Pathway and Ipatasertib's Mechanism of Action

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in many cancers, making it a prime target for therapeutic intervention.[1] Ipatasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of AKT and preventing the phosphorylation of its downstream substrates.[2] This inhibition effectively blocks the signaling cascade, leading to reduced cancer cell viability and proliferation.[2]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.

Experimental Protocols

Synthesis of an this compound Intermediate

The following is a general procedure for the synthesis of a key intermediate for GDC-0068-based compounds that incorporates a primary amine.

Scheme 1: Synthesis of GDC-0068 Amine Intermediate

-

Amide Coupling: To a solution of the carboxylic acid precursor in a suitable solvent (e.g., DMSO), add a coupling agent (e.g., EDCI), an activating agent (e.g., HOAt), and a non-nucleophilic base (e.g., NMM). Stir the mixture at room temperature.

-

Addition of Amine: Add the desired amine linker to the reaction mixture and continue stirring at room temperature for several hours.

-

Deprotection: If the amine linker is protected (e.g., with a Boc group), remove the protecting group using standard conditions (e.g., TFA in DCM).

-

Purification: Purify the final product using an appropriate chromatographic technique (e.g., column chromatography).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant AKT1, AKT2, and AKT3 enzymes

-

AKT substrate peptide

-

ATP

-

This compound analog

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound analog in DMSO.

-

Kinase Reaction:

-

Add the kinase, substrate, and ATP to the wells of a 384-well plate.

-

Add the serially diluted compound or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound analog

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound analog. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The evaluation of this compound analogs typically follows a structured workflow, from initial synthesis to in-depth biological characterization.

Caption: A generalized experimental workflow for the evaluation of this compound analogs.

Conclusion

The exploration of the structure-activity relationship of Ipatasertib, particularly through the introduction of primary amine functionalities, represents a promising avenue for the development of next-generation AKT inhibitors. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to design, synthesize, and evaluate novel Ipatasertib analogs with improved therapeutic profiles. Further investigation into the SAR of these amine-containing derivatives, with a focus on generating comprehensive quantitative data, will be crucial in advancing these compounds toward clinical applications.

References

In Vitro Evaluation of Ipatasertib-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of Ipatasertib-NH2, a derivative of the potent pan-Akt inhibitor Ipatasertib (also known as GDC-0068). This compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of target proteins. This guide will cover the mechanism of action, summarize key in vitro data, and provide detailed experimental protocols relevant to the evaluation of both Ipatasertib and its derivatives.

Introduction: From Ipatasertib to this compound and PROTACs

Ipatasertib is a highly selective, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2][3][4]. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making Akt a key therapeutic target[1]. Ipatasertib has demonstrated anti-tumor activity in various preclinical models and has been evaluated in clinical trials.

This compound is a modified form of Ipatasertib that incorporates a primary amine group (-NH2). This functional group serves as a chemical handle to link Ipatasertib to other molecules. In the context of this guide, this compound is the Akt-binding component of the PROTAC INY-03-041.

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein (in this case, this compound binds to Akt), and the other ligand recruits an E3 ubiquitin ligase (in INY-03-041, a lenalidomide-based ligand recruits Cereblon). This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action

Ipatasertib: Inhibition of the PI3K/Akt Signaling Pathway

Ipatasertib functions by binding to the ATP-binding pocket of Akt, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and metabolism.

This compound in INY-03-041: PROTAC-Mediated Akt Degradation

The PROTAC INY-03-041 utilizes this compound to bind to Akt. The other end of the PROTAC recruits the E3 ligase Cereblon (CRBN). This forms a ternary complex (Akt-INY-03-041-CRBN), leading to the ubiquitination of Akt and its subsequent degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the in vitro activity of Ipatasertib (GDC-0068) and the this compound-containing PROTAC, INY-03-041.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Ipatasertib (GDC-0068) | Akt1 | 5 | Cell-free | |

| Akt2 | 18 | Cell-free | ||

| Akt3 | 8 | Cell-free | ||

| INY-03-041 | Akt1 | 2.0 | Not Specified | |

| Akt2 | 6.8 | Not Specified | ||

| Akt3 | 3.5 | Not Specified |

Table 2: In Vitro Cellular Effects

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

| Ipatasertib (GDC-0068) | LNCaP, PC3, BT474M1 | PRAS40 Phosphorylation | Inhibition | IC50: 157-208 nM | |

| Multiple Cancer Cell Lines | Cell Viability | Inhibition | Varies | ||

| Endometrial Cancer Cells | Apoptosis | Induction | Dose-dependent | ||

| Endometrial Cancer Cells | Cell Cycle | G1 Arrest | Dose-dependent | ||

| INY-03-041 | MDA-MB-468 | Akt Degradation | Potent degradation of all 3 isoforms | 100-250 nM | |

| MDA-MB-468, HCC1937 | Cell Proliferation | Enhanced anti-proliferative effects compared to Ipatasertib | Not Specified | ||

| T47D | Akt Degradation | Potent degradation of all 3 isoforms | 250 nM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on cell proliferation and viability.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Ipatasertib or INY-03-041) and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins (e.g., total Akt, phosphorylated Akt, and downstream effectors) in cell lysates.

Methodology:

-

Culture and treat cells with the test compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by heating with Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

-

In a multi-well plate, combine the purified active kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add a range of concentrations of the inhibitor (e.g., Ipatasertib).

-

Incubate the reaction mixture at an optimal temperature for a specific time to allow for the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescent assay: Using a system where the amount of ATP remaining after the reaction is converted into a luminescent signal.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.

-

-

Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The in vitro evaluation of this compound is intrinsically linked to its role as the Akt-binding component of the PROTAC INY-03-041. While this compound itself is an Akt inhibitor, its primary utility in recent research has been demonstrated within the context of this PROTAC, which induces the degradation of Akt. The in vitro data for INY-03-041 showcases the potential of this approach, with potent and sustained degradation of all three Akt isoforms and enhanced anti-proliferative effects compared to the parent inhibitor, Ipatasertib. The experimental protocols detailed in this guide provide a foundation for the continued investigation of Ipatasertib derivatives and other PROTACs targeting the PI3K/Akt signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and preclinical pharmacology of a selective ATP-competitive Akt inhibitor (GDC-0068) for the treatment of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Ipatasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data regarding the toxicity of Ipatasertib. The term "Ipatasertib-NH2" did not yield specific results; therefore, this guide focuses on the parent compound, Ipatasertib (GDC-0068). The information herein is intended for research and informational purposes only and does not constitute medical advice.

Introduction

Ipatasertib is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. As a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cellular processes such as proliferation, survival, and metabolism[3][4][5]. Dysregulation of this pathway is a frequent event in many human cancers, making Akt a compelling therapeutic target. Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity. This guide provides a technical overview of the preliminary toxicity profile of Ipatasertib, summarizing available data and outlining relevant experimental methodologies.

Mechanism of Action: PI3K/Akt Signaling Pathway

Ipatasertib targets the PI3K/Akt/mTOR pathway, which is crucial for regulating the cell cycle, and is implicated in cancer and longevity. The pathway is activated by various stimuli, including growth factors and insulin. Upon activation, PI3K phosphorylates and activates Akt. Activated Akt then influences a number of downstream targets to promote cell growth, proliferation, and survival. Ipatasertib inhibits Akt, thereby blocking these downstream effects and reducing cancer cell growth and proliferation. The pathway is naturally regulated by the tumor suppressor PTEN, which is often mutated or lost in cancer cells.

Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.

In Vitro Toxicity Screening

Detailed quantitative data from standardized in vitro toxicity assays for Ipatasertib are not widely available in the public domain. However, preclinical studies have demonstrated its anti-proliferative activity across various cancer cell lines. For instance, in serous endometrial cancer cell lines, Ipatasertib was shown to inhibit cell proliferation and migration, and induce apoptosis.

Summary of In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| ARK1 | Serous Endometrial Cancer | Cell Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | |

| SPEC-2 | Serous Endometrial Cancer | Cell Proliferation Assay | Inhibition of proliferation | Dose-dependent inhibition | |

| Various | Breast, Gastric, Prostate Cancer | Not Specified | Anti-proliferative activity | Demonstrated efficacy |

Experimental Protocols

While specific protocols for Ipatasertib toxicity screening are not detailed in the available literature, standard methodologies for in vitro toxicity assessment are outlined below.

A common approach to assess the cytotoxic potential of a compound is to measure cell viability after treatment.

Workflow for a Typical Cell Viability Assay (e.g., MTT Assay):

Caption: Workflow for determining IC50 using an MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Ipatasertib. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.

-

Measurement: After an appropriate incubation period with the reagent, solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Data Analysis: Plot the absorbance values against the drug concentrations to determine the half-maximal inhibitory concentration (IC50).

Other relevant in vitro assays include neutral red uptake, which assesses lysosomal integrity, and the calcein-AM assay for plasma membrane integrity.

To evaluate the potential of a compound to induce DNA damage, a micronucleus test can be performed. This assay detects chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Early assessment of potential liver and heart toxicity is crucial. In vitro models using primary human hepatocytes or cardiomyocytes, or induced pluripotent stem cell (iPSC)-derived models, can provide valuable insights into potential liabilities.

In Vivo Toxicity Screening

Publicly available data on the in vivo toxicity of Ipatasertib is limited. However, some studies in mouse models of various cancers have reported that Ipatasertib was well-tolerated at therapeutic doses, with no significant toxicity or changes in body weight observed compared to control groups.

Summary of In Vivo Findings

| Animal Model | Cancer Type | Dosing | Observation | Reference |

| Mouse | Endometrial Cancer | 50 mg/kg, oral gavage, daily for 4 weeks | Well-tolerated, no significant toxicity or body weight changes |

Experimental Protocols

A standard acute in vivo toxicity study would involve the following steps.

Workflow for a Typical Acute In Vivo Toxicity Study:

Caption: Workflow for an acute in vivo toxicity study.

Protocol:

-

Animal Acclimatization: Acclimatize healthy, young adult animals (e.g., mice or rats) to the laboratory conditions.

-

Dose Administration: Administer Ipatasertib via a clinically relevant route (e.g., oral gavage) at a range of doses to different groups of animals. A control group should receive the vehicle only.

-

Clinical Observation: Monitor the animals for signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 or 21 days).

-

Body Weight and Food/Water Intake: Record the body weight of each animal before dosing and periodically throughout the study. Monitor food and water consumption.

-

Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological and biochemical parameters to assess organ function.

-

Pathology: Perform a gross necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination to identify any treatment-related changes.

-

Data Analysis: Analyze the data to determine the median lethal dose (LD50) and identify any target organs of toxicity.

Conclusion

The available preclinical data suggests that Ipatasertib is an active inhibitor of the PI3K/Akt pathway with anti-proliferative effects in various cancer models. While in vivo studies in mice have indicated good tolerability at therapeutic doses, a comprehensive public dataset on the formal in vitro and in vivo toxicity screening of Ipatasertib is lacking. Further investigation and publication of detailed toxicity studies are necessary to fully characterize the safety profile of this compound for continued drug development. The experimental protocols outlined in this guide provide a framework for conducting such essential toxicity assessments.

References

- 1. benchchem.com [benchchem.com]

- 2. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

Ipatasertib's Impact on Cancer Cell Proliferation: A Technical Guide

An In-depth Examination of the Pan-AKT Inhibitor Ipatasertib (GDC-0068) and its Anti-neoplastic Effects

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document focuses on Ipatasertib (also known as GDC-0068). The query specified "Ipatasertib-NH2," however, extensive literature searches did not yield a compound with this specific designation. It is presumed that the query refers to Ipatasertib, which contains an amine functional group. All data and protocols herein pertain to Ipatasertib.

Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase AKT (also known as Protein Kinase B): AKT1, AKT2, and AKT3.[1][2] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a fundamental regulator of critical cellular functions, including cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation and hyperactivation of this pathway are hallmarks of numerous human cancers, often correlated with tumor progression and resistance to therapy.[4]

Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, thereby blocking its kinase activity and preventing the phosphorylation of its numerous downstream substrates. This action leads to the inhibition of tumor cell proliferation, a halt in cell cycle progression, and the induction of apoptosis (programmed cell death). Preclinical and clinical studies have demonstrated Ipatasertib's anti-tumorigenic effects across a range of cancer types, particularly those with genetic alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.

This technical guide provides a comprehensive overview of Ipatasertib's effects on cancer cell proliferation, detailed experimental protocols for its evaluation, and a summary of its quantitative impact on various cancer cell lines.

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that transmits signals from receptor tyrosine kinases (RTKs) to downstream effectors, regulating cellular homeostasis. The pathway is initiated by the activation of RTKs by growth factors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and fully activated by PDK1 and mTORC2.

Activated AKT then phosphorylates a multitude of downstream proteins that control cell cycle progression (e.g., by downregulating p21 and p27 and phosphorylating GSK3β), cell survival (e.g., by inhibiting Bad and activating NF-κB), and protein synthesis (e.g., through mTORC1 and its substrate S6 kinase).

Ipatasertib exerts its effect by directly inhibiting the kinase activity of all three AKT isoforms, thereby blocking these downstream signaling events and suppressing cancer cell proliferation and survival.

Quantitative Effects on Cancer Cell Proliferation

Ipatasertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), is particularly pronounced in cell lines harboring genetic alterations that lead to AKT pathway activation.

IC50 Values of Ipatasertib in Various Cancer Cell Lines

The following table summarizes the IC50 values of Ipatasertib after 72-hour treatment in different cancer cell lines, as determined by cell viability assays such as the MTT assay.

| Cell Line | Cancer Type | PTEN Status | PIK3CA Status | IC50 (µM) | Reference(s) |

| ARK1 | Uterine Serous Carcinoma | Wild Type | Not Specified | 6.62 | |

| SPEC-2 | Uterine Serous Carcinoma | Null | Not Specified | 2.05 | |

| HEC-1A | Endometrial Cancer | Not Specified | Not Specified | 4.65 | |

| ECC-1 | Endometrial Cancer | Not Specified | Not Specified | 2.92 | |

| LNCaP | Prostate Cancer | Deficient | Not Specified | 0.157 | |

| PC3 | Prostate Cancer | Deficient | Not Specified | 0.197 | |

| BT474M1 | Breast Cancer | Not Specified | Not Specified | 0.208* | |

| Panel Average | Various Cancers | Loss | Mutation | 4.8 (mean) | |

| Panel Average | Various Cancers | Wild Type | Wild Type | 8.4 (mean) | |

| Note: These values represent the IC50 for inhibition of PRAS40 phosphorylation, a direct downstream target of AKT, not cell viability. |

Effects of Ipatasertib on Cell Cycle Progression

Ipatasertib induces cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type. This arrest is a direct consequence of AKT inhibition, which affects the expression and activity of key cell cycle regulatory proteins.

| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle | Reference(s) |

| ARK1 | Uterine Serous Carcinoma | 25 µM Ipatasertib (30h) | G1 arrest (proportion of cells in G1 increased from ~50% to ~58%) | |

| SPEC-2 | Uterine Serous Carcinoma | 25 µM Ipatasertib (30h) | G2 arrest (proportion of cells in G2 increased from ~15% to ~23%) | |

| HEC-1A | Endometrial Cancer | 10 µM Ipatasertib (36h) | G1 arrest (17.8% increase in G1 phase cells) | |

| ECC-1 | Endometrial Cancer | 10 µM Ipatasertib (36h) | G1 arrest (19.4% increase in G1 phase cells) |

Experimental Protocols

Reproducible and robust experimental design is critical for evaluating the effects of kinase inhibitors. This section provides detailed protocols for key in vitro assays used to characterize the activity of Ipatasertib.

Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

References

Methodological & Application

Application Notes and Protocols: Ipatasertib-NH2 for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipatasertib (also known as GDC-0068) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[3] Ipatasertib functions as an ATP-competitive inhibitor, binding to the active, phosphorylated conformation of AKT (pAKT) and preventing the phosphorylation of its downstream substrates.

This document provides detailed protocols for the in vitro use of Ipatasertib-NH2. It is important to note that this compound (GDC-0068-NH2) is a derivative of Ipatasertib, featuring an amine group that makes it suitable as a ligand for developing Proteolysis Targeting Chimeras (PROTACs). The protocols and data presented here are primarily based on the extensive research conducted with the parent compound, Ipatasertib, and are expected to be directly applicable for studying the AKT-inhibitory effects of this compound.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular cascade initiated by the activation of Receptor Tyrosine Kinases (RTKs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival. Ipatasertib selectively binds to the ATP-binding pocket of activated AKT, inhibiting its kinase activity and blocking downstream signaling. This leads to decreased cancer cell proliferation and the induction of apoptosis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Ipatasertib.

Quantitative Data Summary

The following tables summarize key quantitative data for Ipatasertib from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Ipatasertib

| Target/Assay | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Kinase Activity | |||

| Akt1 | Cell-free | 5 nM | |

| Akt2 | Cell-free | 18 nM | |

| Akt3 | Cell-free | 8 nM | |

| Pathway Inhibition | |||

| pPRAS40 (S246) | LNCaP | 157 nM | |

| pPRAS40 (S246) | PC3 | 197 nM | |

| pPRAS40 (S246) | BT474M1 | 208 nM | |

| Cell Viability | |||

| ARK1 (Uterine Serous Carcinoma) | 6.62 µM (72h) |

| | SPEC-2 (Uterine Serous Carcinoma) | 2.05 µM (72h) | |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Line | Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| Growth Inhibition | HCC70 | 1 µM | 5 days | |

| Functional Assay (HER3 abundance) | HCC70, MDA-MB-468 | 1 µM | 24 hours | |

| Colony Formation Inhibition | ARK1, SPEC-2 | Up to 25 µM | 24 hours | |

| Cell Cycle Arrest | ARK1, SPEC-2 | Up to 25 µM | 30 hours |

| Combination Synergy Study | ARK1, SPEC-2 | 0.5 µM (with 0.1 nM Paclitaxel) | 72 hours | |

Experimental Protocols

Materials and Reagents

-

This compound (MedChemExpress, Cat. No.: HY-130988 or equivalent)

-

Dimethyl sulfoxide (DMSO), anhydrous (e.g., Sigma-Aldrich)

-

Cancer cell lines of interest (e.g., ARK1, SPEC-2, HEC-1A)

-

Complete cell culture medium (e.g., DMEM/F12 with 5-10% FBS, L-glutamine, penicillin/streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Reagents for specific assays (MTT, RIPA buffer, protease/phosphatase inhibitors, primary/secondary antibodies, etc.)

Stock Solution Preparation and Storage

Proper preparation and storage of this compound are critical for experimental reproducibility.

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound.

-

Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working dilutions by serially diluting the stock in complete culture medium.

-

Troubleshooting Precipitation: Ipatasertib has low aqueous solubility. To avoid precipitation ("crashing out") when adding the DMSO stock to aqueous media:

-

Pre-warm the culture medium to 37°C.

-

Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

-

Ensure the final concentration of DMSO in the culture medium is kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.

-

Caption: A generalized workflow for evaluating this compound in cell culture.

Protocol: Cell Viability (MTT) Assay

This protocol is adapted from methodologies used to evaluate Ipatasertib's effect on cancer cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 575 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Pathway Modulation

This protocol allows for the assessment of this compound's effect on AKT signaling.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Culture the cells for an extended period (e.g., 10-14 days), replacing the medium every 2-3 days, until visible colonies are formed.

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

-

Analysis: Calculate the plating efficiency and survival fraction relative to the vehicle-treated control.

References

Application Notes and Protocols for Ipatasertib-NH2 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent and selective oral inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a frequent event in many human cancers, making AKT an attractive therapeutic target.[4] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of AKT and preventing its catalytic activity, which leads to the inhibition of downstream signaling, reduced cell growth, and induction of apoptosis.

Preclinical studies in xenograft models are crucial for evaluating the in vivo efficacy and pharmacodynamics of Ipatasertib. These models have demonstrated that Ipatasertib's anti-tumor activity is particularly pronounced in tumors with alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. This document provides detailed application notes and protocols for the use of Ipatasertib in xenograft models, including data presentation and visualization of key pathways and workflows.

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3. Ipatasertib inhibits AKT, thereby blocking these downstream effects.

Quantitative Data Summary

The efficacy of Ipatasertib in xenograft models is often evaluated by measuring Tumor Growth Inhibition (TGI). The following tables summarize representative quantitative data from preclinical studies.

Table 1: Ipatasertib Monotherapy in Xenograft Models with Defined PTEN Status

| Xenograft Model | Cancer Type | PTEN Status | Ipatasertib Dose (mg/kg, daily) | % TGI (Day 21) |

| LNCaP | Prostate Cancer | Null | 100 | >90% |

| U87MG | Glioblastoma | Null | 100 | >90% |

| NCI-H2122 | Lung Cancer | Wildtype | 100 | Not specified |

Table 2: Ipatasertib in Combination Therapy Xenograft Models

| Xenograft Model | Cancer Type | Combination Agent | Ipatasertib Dose (mg/kg) | Combination Agent Dose (mg/kg) | Outcome |

| TMA-027 (PDX) | Castrate-Resistant Prostate Cancer | Palbociclib | 50 | 50 | Significant delayed tumor growth vs. single agents |

| Transgenic Mouse | Endometrial Cancer | Paclitaxel | 50 (daily) | 10 (weekly) | Significantly increased anti-tumor efficacy vs. single agents |

| 171881-019-R (PDX) | Breast Carcinoma | Selumetinib | 60 (twice daily) | 20 | Tumor control during treatment period |

Experimental Protocols

A standardized protocol for evaluating Ipatasertib in a xenograft model is detailed below. This can be adapted based on the specific cell line or patient-derived xenograft (PDX) model.

Materials

-

Animal Models: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.

-

Cell Lines/Tissues: Cancer cell lines with known PI3K/AKT pathway status (e.g., PTEN-null LNCaP or U87MG cells) or patient-derived tumor tissue.

-

Ipatasertib-NH2: For formulation.

-

Vehicle Control: An appropriate vehicle for Ipatasertib, such as 0.5% methylcellulose.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Matrigel or Cultrex BME: To support tumor cell implantation and growth.

-

Equipment: Calipers, animal balance, sterile surgical tools, syringes, needles.

Experimental Workflow Diagram

Detailed Methodology

-

Cell Line and Culture/PDX Preparation:

-

Culture chosen cancer cell lines in appropriate media and conditions.

-

For PDX models, fresh tumor tissue should be processed promptly. Mince the tissue into small fragments (1-3 mm³).

-

-

Tumor Implantation:

-

For cell line-derived xenografts (CDX), harvest cells during the logarithmic growth phase. Resuspend 5 x 10⁶ cells in a 1:1 mixture of sterile media/PBS and Matrigel or Cultrex BME.

-

Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

-

For PDX models, implant a small tumor fragment subcutaneously.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Prepare Ipatasertib in the appropriate vehicle.

-

Administer Ipatasertib orally (e.g., via oral gavage) once daily at the desired dose (e.g., 50-100 mg/kg).

-

The control group should receive the vehicle solution on the same schedule.

-

For combination studies, administer the second agent according to its established protocol.

-

-

Efficacy and Tolerability Assessment:

-

Continue to measure tumor volumes and mouse body weights 2-3 times weekly.

-

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

-

Monitor for signs of toxicity. A common endpoint is a body weight loss exceeding 20%.

-

-

Endpoint and Pharmacodynamic (PD) Analysis:

-

Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of the PI3K/AKT pathway. Key biomarkers include the phosphorylation levels of AKT (p-AKT) and downstream targets like S6 ribosomal protein (p-S6).

-

Conclusion

Ipatasertib has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models, particularly in those with a dysregulated PI3K/AKT/mTOR signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of Ipatasertib. The enhanced efficacy observed in PTEN-null models underscores the importance of biomarker-driven strategies in the clinical development of this agent.

References

Application Notes and Protocols for Ipatasertib (GDC-0068) in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vivo use of Ipatasertib (also known as GDC-0068), a potent and selective pan-Akt inhibitor, in various animal models of cancer. Ipatasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1]. As a central node in the PI3K/Akt/mTOR signaling pathway, Akt is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and metabolism[1]. These application notes detail the mechanism of action, recommended dosing and administration protocols, and expected pharmacodynamic and anti-tumor effects based on preclinical data.

Mechanism of Action

Ipatasertib binds to the ATP-binding pocket of Akt, preventing its phosphorylation and activation, which leads to the inhibition of downstream signaling[1]. This results in decreased phosphorylation of key Akt substrates such as PRAS40 and S6 ribosomal protein, ultimately leading to cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway[1][2]. Preclinical studies have shown that markers of Akt activation, including high basal phospho-Akt levels, PTEN loss, and PIK3CA mutations, correlate with sensitivity to Ipatasertib.

Quantitative Data Summary

The following tables summarize pharmacokinetic, pharmacodynamic, and efficacy data for Ipatasertib in animal models from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Ipatasertib in Animal Models

| Animal Strain | Dose (mg/kg) | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nude Mice | 100 | Oral Gavage | ~10 | ~2 | ~60 | N/A |

| Dogs | N/A | Oral / Intravenous | N/A | N/A | N/A | 19.3 | |

Note: Approximate values for mice were extrapolated from graphical data.

Table 2: In Vivo Efficacy of Ipatasertib in Mouse Xenograft Models

| Mouse Model | Cancer Type | Ipatasertib Dose (mg/kg) & Schedule | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|---|

| LNCaP Xenograft | Prostate Cancer | 100, Daily (PO) | 21 days | >100 (Regression) | |

| HGC-27 Xenograft | Gastric Cancer | 100, Daily (PO) | 21 days | ~90 | |

| MCF7-neo/HER2 Xenograft | Breast Cancer | 100, Daily (PO) | 21 days | ~80 | |

| TOV-21G.x1 Xenograft | Ovarian Cancer | 100, Daily (PO) | 21 days | >100 (Regression) |

| HCT116 Xenograft | Colorectal Cancer | 30, Daily (PO) | 15 days | Significant growth inhibition | |

Table 3: Pharmacodynamic Response to Ipatasertib in Mouse Xenograft Models

| Mouse Model | Ipatasertib Dose (mg/kg) | Time Point | Biomarker | Change | Reference |

|---|---|---|---|---|---|

| MCF7-neo/HER2 | 12.5, 50, 100 (Single Dose) | 0.5 - 24 h | pAktS473, pPRAS40, pS6 | Dose-dependent decrease | |

| TOV-21G.x1 | 12.5, 25, 50 (Single Dose) | 1 - 24 h | pPRAS40 | Dose-dependent decrease |

| LNCaP | 12.5, 25, 50, 100 (Single Dose) | 4 h | pPRAS40, pGSK3b, pS6 | Dose-dependent decrease | |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the in vivo administration of Ipatasertib.

Preparation of Ipatasertib Formulation for Oral Administration

A commonly used vehicle for oral administration of Ipatasertib in animal studies is 0.5% methylcellulose / 0.2% Tween-80 (MCT).

Materials:

-

Ipatasertib (GDC-0068) powder

-

Methylcellulose

-

Tween-80

-

Sterile water for injection

Protocol:

-

Prepare the Vehicle:

-

To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping. Heat or sonicate as needed to fully dissolve.

-

Add 0.2 mL of Tween-80 to the methylcellulose solution and mix thoroughly. The resulting solution is the MCT vehicle.

-

-

Calculate Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (e.g., 100 mg/kg), and the dosing volume (e.g., 10 mL/kg).

-

Prepare Ipatasertib Suspension:

-

Weigh the required amount of Ipatasertib powder.

-

In a sterile container, add a small amount of the MCT vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

Store the suspension at 4°C and ensure it is thoroughly resuspended before each use.

-

Animal Handling and Dosing Procedure (Oral Gavage)

Oral gavage is the preferred method for precise oral dosing in mice and rats.

Materials:

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

-

Syringes (1 mL or 3 mL).

-

Prepared Ipatasertib suspension.

Protocol:

-

Animal Restraint: Manually restrain the mouse or rat firmly, ensuring control of the head and neck to prevent movement.

-

Measure and Fill Syringe: Resuspend the Ipatasertib formulation and draw the calculated volume into the syringe. Ensure there are no air bubbles.

-

Gavage Procedure:

-

Gently insert the gavage needle into the side of the animal's mouth, guiding it over the tongue towards the esophagus.

-

Allow the animal to swallow the tip of the needle. Advance the needle gently and steadily into the esophagus until the tip has reached the stomach. Do not force the needle.

-

Slowly depress the syringe plunger to administer the compound.

-

Carefully withdraw the needle.

-

-

Post-Dosing Observation: Monitor the animal for a few minutes after dosing to ensure there are no signs of distress, such as difficulty breathing, which could indicate improper administration. The maximum recommended oral gavage volume for mice is 10 mL/kg.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram and protocol outline a typical workflow for assessing the anti-tumor efficacy of Ipatasertib in a xenograft model.

Protocol Outline:

-

Animal Acclimation: House animals in a controlled environment for at least one week before the experiment begins.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in saline or Matrigel) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize animals into treatment and control groups.

-

Treatment: Begin daily administration of Ipatasertib or vehicle control via oral gavage as described in Protocol 2.

-

Monitoring: Continue to monitor tumor volume and animal body weight throughout the study to assess efficacy and toxicity.

-

Endpoint: Conclude the study when tumors in the control group reach a specified size limit, after a fixed duration (e.g., 21 days), or if signs of excessive toxicity appear.

-

Data Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for pAkt, pPRAS40). Calculate the percent Tumor Growth Inhibition (%TGI) to determine efficacy.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Ipatasertib-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, a potent and selective ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase Akt, is a promising agent in cancer therapy.[1] By targeting the central node of the PI3K/Akt/mTOR signaling pathway, Ipatasertib disrupts key cellular processes, including cell proliferation and survival.[1] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2][3] Ipatasertib's mechanism of action involves blocking the catalytic activity of Akt, thereby inhibiting downstream signaling that promotes cell survival and proliferation.[2] This inhibition can lead to the induction of apoptosis, or programmed cell death, making it a key area of investigation for this compound.

These application notes provide a comprehensive guide to analyzing apoptosis induced by Ipatasertib-NH2 using flow cytometry. The protocols detailed below, along with data interpretation guidelines, will enable researchers to effectively quantify the apoptotic response to this compound treatment in cancer cell lines.

Mechanism of Action: Ipatasertib and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancer cells, this pathway is constitutively active, promoting survival and inhibiting apoptosis. Ipatasertib inhibits Akt, a key component of this pathway. This inhibition leads to the de-repression of pro-apoptotic signals and the suppression of anti-apoptotic proteins, ultimately driving the cell towards apoptosis.

Caption: this compound inhibits Akt, promoting apoptosis.

Quantitative Analysis of this compound Induced Apoptosis

Studies in uterine serous carcinoma (USC) and endometrial cancer (EC) cell lines have demonstrated the dose-dependent effects of Ipatasertib on apoptosis induction and cell cycle arrest.

Caspase Activation

Treatment with Ipatasertib leads to a dose-dependent increase in the activity of cleaved caspases-3, -8, and -9, key executioners of apoptosis.

Table 1: Fold Increase in Cleaved Caspase Activity Following Ipatasertib Treatment

| Cell Line | Ipatasertib Conc. (µM) | Fold Increase in Cleaved Caspase-3 | Fold Increase in Cleaved Caspase-8 | Fold Increase in Cleaved Caspase-9 |

| ARK1 | 25 | 1.75 | 1.51** | 1.69 |

| SPEC-2 | 25 | 2.90 | 1.59 | 1.61 |

| HEC-1A | 10 | 1.88 | 1.54 | 1.69 |

| ECC-1 | 10 | 1.99 | 1.62 | 1.90** |

| *P<0.05, **P<0.01 compared to control. Data extracted from studies on USC and EC cell lines. |

Regulation of Apoptotic Proteins

Ipatasertib treatment results in the downregulation of anti-apoptotic proteins Bcl-2 and MCL-1 in a dose-dependent manner.

Table 2: Effect of Ipatasertib on Anti-Apoptotic Protein Expression

| Cell Line | Ipatasertib Conc. (µM) | Change in Bcl-2 Expression | Change in MCL-1 Expression |

| ARK1 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |

| SPEC-2 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |

| HEC-1A | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |

| ECC-1 | 0, 5, 10, 25 | Dose-dependent decrease | Dose-dependent decrease |

| Data based on Western blotting analysis in USC and EC cell lines. |

Cell Cycle Arrest

Ipatasertib induces cell cycle arrest, with the specific phase being cell-line dependent.

Table 3: Ipatasertib-Induced Cell Cycle Arrest

| Cell Line | Ipatasertib Conc. (µM) | % of Cells in G1 Phase (approx.) | % of Cells in G2/M Phase (approx.) |

| ARK1 | 0 | 50 | - |

| 25 | 58 | - | |

| SPEC-2 | 0 | 55 | 15 |

| 25 | 38 | 23 | |

| HEC-1A | 0, 5, 10, 25 | Dose-dependent increase | - |

| ECC-1 | 0, 5, 10, 25 | Dose-dependent increase | - |

| Data from studies on USC and EC cell lines. |

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by staining cells with Annexin V (to identify externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (to identify necrotic or late apoptotic cells with compromised membranes).

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

-

Deionized water

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Induce Apoptosis: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 18-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into centrifuge tubes.

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

-

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the qualitative and semi-quantitative assessment of changes in the expression of key apoptotic proteins following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-MCL-1, anti-cleaved Caspase-3, anti-Akt, anti-p-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.